![molecular formula C17H20Cl2FN3O2S B1683083 WAY-208466 dihydrochloride CAS No. 1207064-61-6](/img/structure/B1683083.png)
WAY-208466 dihydrochloride
Overview
Description
WAY-208466 dihydrochloride is a high affinity, selective 5-HT6 agonist . It has an EC50 of 7.3 nM at the human 5-HT6 receptor . This compound elevates cortical GABA levels in vivo in rat frontal cortex and exhibits antidepressant and anxiolytic-like effects .
Molecular Structure Analysis
The molecular formula of WAY-208466 dihydrochloride is C17H18FN3O2S.2HCl . The molecular weight is 420.33 g/mol .Physical And Chemical Properties Analysis
WAY-208466 dihydrochloride is soluble to 80 mM in water and to 80 mM in DMSO . It should be stored in a desiccated state at room temperature .Scientific Research Applications
Receptor Agonist
WAY 208466 dihydrochloride is a high affinity, selective 5-HT6 receptor agonist . It has a Ki value of 4.8 nM, indicating its strong binding affinity to the 5-HT6 receptor .
cAMP Production
In HeLa cells expressing cloned human 5-HT6, WAY 208466 dihydrochloride induced cAMP production . The EC50 value was 7.3 nM, and the Emax was 100% .
GABA Levels
WAY 208466 dihydrochloride increases cortical GABA levels . This effect was observed in vivo in rat frontal cortex .
Anxiolytic Activity
This compound exhibits anxiolytic activity in rat studies . This suggests potential applications in the treatment of anxiety disorders.
Antidepressant Effects
WAY 208466 dihydrochloride exhibits antidepressant-like effects . This indicates potential applications in the treatment of depressive disorders.
Research Purposes
WAY 208466 dihydrochloride is sold for research purposes under agreement from Pfizer Inc . This suggests its wide use in various scientific research contexts.
Mechanism of Action
Target of Action
WAY 208466 dihydrochloride is a potent and selective full agonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
As a full agonist of the 5-HT6 receptor, WAY 208466 dihydrochloride binds to this receptor and mimics the effect of the natural ligand, serotonin . This binding activates the receptor, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The activation of the 5-HT6 receptor by WAY 208466 dihydrochloride leads to an increase in cortical GABA levels in the cerebral cortex . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Result of Action
The activation of the 5-HT6 receptor and the subsequent increase in GABA levels in the cerebral cortex result in antidepressant and anxiolytic-like effects . This suggests that WAY 208466 dihydrochloride could potentially be used in the treatment of conditions such as depression and anxiety disorders .
Safety and Hazards
According to the safety data sheet, WAY-208466 dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207064-61-6 | |
Record name | WAY-208466 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-208466 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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